2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide
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Description
2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in different fields.
Scientific Research Applications
Anticancer Properties
Research has investigated the anticancer effects of compounds bearing sulfonamide fragments, including those similar to 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide. These compounds have shown significant potential in reducing cell proliferation and inducing apoptosis in various cancer cell lines through the activation of pro-apoptotic genes and pathways like p38 and ERK phosphorylation (Cumaoğlu et al., 2015).
Synthesis and Chemical Properties
The synthesis of quinoline derivatives and their interaction with different chemical agents has been a topic of extensive study. For example, the simple synthesis of 11-substituted norcryptotackieine derivatives showcases the versatility of quinolin-8-yl compounds in reactions that could be relevant for the synthesis or modification of 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide (Nowacki & Wojciechowski, 2015).
Neuroprotective Effects
Some quinoline derivatives have demonstrated neuroprotective effects in the context of cerebral ischemia. For instance, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a compound related in structure and function, has shown potent neuroprotection against global ischemia, highlighting the potential therapeutic application of similar compounds in neurological damage or disease (Sheardown et al., 1990).
Antibacterial Activity
The synthesis and evaluation of sulfonamide derivatives have also shown promising antibacterial properties. Some derivatives have been specifically tailored to target bacterial protein receptors, exhibiting significant minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting a potential role for 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide in antibacterial applications (Ravichandiran et al., 2015).
Molecular Docking Studies
Molecular docking studies of similar compounds have provided insights into the interaction mechanisms with biological targets, aiding in the design of more effective therapeutic agents. These studies can inform the development of 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide by identifying potential binding sites and activity profiles (Michelini et al., 2019).
properties
IUPAC Name |
2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12-15(6-3-7-16(12)21(23)24)18(22)19-14-8-9-17-13(11-14)5-4-10-20(17)27(2,25)26/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJTBNZSCCMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide |
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